

# Spectroscopic Data for 4-Cyclopropyl-4-oxobutyric Acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Cyclopropyl-4-oxobutyric acid

Cat. No.: B1591253

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Cyclopropyl-4-oxobutyric acid**, with a molecular formula of  $C_7H_{10}O_3$  and a molecular weight of 142.15 g/mol, is a carboxylic acid and ketone derivative of interest in organic synthesis and pharmaceutical research.<sup>[1][2][3][4]</sup> Its structural complexity, featuring a cyclopropyl ring adjacent to a ketone and a butyric acid chain, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive overview of the expected spectroscopic data for **4-Cyclopropyl-4-oxobutyric acid**, including Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for researchers working with this compound.

## Molecular Structure and Spectroscopic Correlation

The unique arrangement of functional groups in **4-Cyclopropyl-4-oxobutyric acid** dictates its spectral characteristics. A systematic analysis of its structure is the first step in predicting and interpreting its spectroscopic data.

Caption: Molecular structure of **4-Cyclopropyl-4-oxobutyric acid** with atom numbering for spectroscopic assignment.

## <sup>1</sup>H NMR Spectroscopy

Proton NMR (<sup>1</sup>H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The spectrum of **4-Cyclopropyl-4-oxobutyric acid** is expected to show distinct signals for the cyclopropyl, methylene, and carboxylic acid protons.

## Experimental Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Cyclopropyl-4-oxobutyric acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical; CDCl<sub>3</sub> is a common choice for general organic compounds, while DMSO-d<sub>6</sub> is preferable for ensuring the observation of the acidic carboxylic proton.
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

## Predicted <sup>1</sup>H NMR Data and Interpretation

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
H (Carboxylic Acid)	10.0 - 12.0	Singlet (broad)	1H	-
H-2, H-3 (Methylene $\alpha$ to COOH)	2.80	Triplet	2H	~6.5
H-2, H-3 (Methylene $\beta$ to COOH)	3.20	Triplet	2H	~6.5
H-5 (Methine of cyclopropyl)	2.50	Multiplet	1H	-
H-6, H-7 (Methylene of cyclopropyl)	0.90 - 1.20	Multiplet	4H	-

#### Causality Behind Assignments:

- Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield.
- Methylene Protons: The two methylene groups form an ethyl bridge between the two carbonyl groups. The protons closer to the carboxylic acid (H-2, H-3) will be slightly more shielded than those adjacent to the ketone (H-2, H-3). Both are expected to be triplets due to coupling with their neighbors.
- Cyclopropyl Protons: The cyclopropyl protons reside in a unique magnetic environment. The methine proton (H-5) will be the most deshielded of the cyclopropyl protons due to its proximity to the ketone. The methylene protons (H-6, H-7) are shielded and appear in the upfield region, often as complex multiplets due to geminal and vicinal coupling.

## <sup>13</sup>C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

## Experimental Protocol

- Sample Preparation: Use the same sample prepared for <sup>1</sup>H NMR spectroscopy.
- Instrument Setup: Acquire the spectrum on a spectrometer operating at a corresponding frequency for <sup>13</sup>C (e.g., 100 MHz for a 400 MHz <sup>1</sup>H instrument).
- Data Acquisition: Typically, a proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.
- Data Processing: Standard Fourier transformation and processing are applied.

## Predicted <sup>13</sup>C NMR Data and Interpretation

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
C4 (Ketone Carbonyl)	208 - 212
C1 (Carboxylic Acid Carbonyl)	175 - 180
C3 (Methylene $\alpha$ to Ketone)	35 - 40
C2 (Methylene $\alpha$ to COOH)	28 - 33
C5 (Methine of cyclopropyl)	18 - 23
C6, C7 (Methylene of cyclopropyl)	10 - 15

### Causality Behind Assignments:

- Carbonyl Carbons: The ketone (C4) and carboxylic acid (C1) carbonyl carbons are the most deshielded due to the direct attachment of electronegative oxygen atoms, appearing at the lowest field.
- Methylene Carbons: The chemical shifts of the methylene carbons (C2 and C3) are influenced by the adjacent carbonyl groups.

- Cyclopropyl Carbons: The cyclopropyl carbons (C5, C6, C7) are highly shielded and appear in the upfield region of the spectrum, a characteristic feature of strained ring systems.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Experimental Protocol

- Sample Preparation: The spectrum can be acquired using a neat solid sample on an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the mid-IR range (4000 - 400  $\text{cm}^{-1}$ ).

## Predicted IR Data and Interpretation

Frequency ( $\text{cm}^{-1}$ )	Vibration	Functional Group
2500-3300 (broad)	O-H stretch	Carboxylic Acid
~1710	C=O stretch	Carboxylic Acid
~1685	C=O stretch	Ketone (conjugated to cyclopropyl)
~3080	C-H stretch	Cyclopropyl C-H
2850-2960	C-H stretch	Methylene C-H

Causality Behind Assignments:

- The broad absorption in the 2500-3300  $\text{cm}^{-1}$  region is a hallmark of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- Two distinct carbonyl (C=O) stretching bands are expected. The carboxylic acid carbonyl will appear around 1710  $\text{cm}^{-1}$ , while the ketone carbonyl, being conjugated with the cyclopropyl ring, will absorb at a slightly lower frequency, around 1685  $\text{cm}^{-1}$ .

- The C-H stretching vibrations of the cyclopropyl group appear at a higher frequency ( $\sim 3080\text{ cm}^{-1}$ ) than the methylene C-H stretches, which is characteristic of strained rings.

## Mass Spectrometry

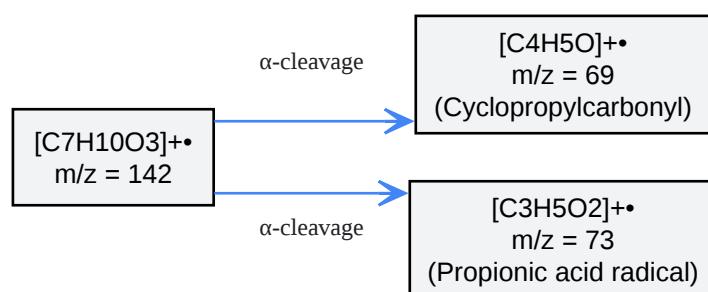
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

## Experimental Protocol

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, which is a soft ionization technique suitable for polar molecules like carboxylic acids.
- Data Acquisition: Acquire the spectrum in both positive and negative ion modes.

## Predicted Mass Spectrometry Data and Interpretation

- Molecular Ion: In positive ion mode, the protonated molecule  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  143.06 is expected. In negative ion mode, the deprotonated molecule  $[\text{M}-\text{H}]^-$  at  $\text{m/z}$  141.05 would be observed.
- Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Cyclopropyl-4-oxobutyric acid | 53712-75-7 | DCA71275 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. 4-cyclopropyl-4-oxobutyric acid [stenutz.eu]
- 4. calpaclab.com [calpaclab.com]
- To cite this document: BenchChem. [Spectroscopic Data for 4-Cyclopropyl-4-oxobutyric Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591253#spectroscopic-data-for-4-cyclopropyl-4-oxobutyric-acid-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)